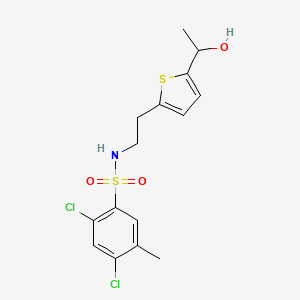
2,4-dichloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H17Cl2NO3S2 and its molecular weight is 394.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2,4-Dichloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-5-methylbenzenesulfonamide, a compound with the CAS number 2034570-64-2, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to explore the compound's biological activity in detail.
Chemical Structure and Properties
The compound's molecular formula is C15H15Cl2N2O2S, with a molecular weight of 344.3 g/mol. It features a sulfonamide group linked to a dichlorobenzene ring and a thiophene moiety, which contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H15Cl2N2O2S |
| Molecular Weight | 344.3 g/mol |
| CAS Number | 2034570-64-2 |
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its pharmacological potential. Key areas of interest include:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains.
- Anticancer Potential : Some derivatives of sulfonamides have shown promise in cancer therapy. The presence of the thiophene ring may enhance its interaction with cellular targets involved in tumor growth.
The proposed mechanism involves inhibition of bacterial folic acid synthesis, similar to other sulfonamides. The compound may act as a competitive inhibitor of dihydropteroate synthase, an enzyme critical in bacterial metabolism.
Antimicrobial Efficacy
A study published in PubMed evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. Results indicated that it exhibited significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae .
Anticancer Studies
Research conducted on related compounds suggests that modifications in the thiophene structure can lead to enhanced cytotoxicity against cancer cell lines. For instance, derivatives similar to this compound have shown effectiveness in inhibiting cell proliferation in breast and lung cancer models .
Antimicrobial Activity Data
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Streptococcus pneumoniae | 18 | 16 µg/mL |
| Escherichia coli | 10 | 64 µg/mL |
Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
Propiedades
IUPAC Name |
2,4-dichloro-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO3S2/c1-9-7-15(13(17)8-12(9)16)23(20,21)18-6-5-11-3-4-14(22-11)10(2)19/h3-4,7-8,10,18-19H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROYPOBOYODAQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC2=CC=C(S2)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














